1-(6-Phenylpyridin-3-yl)ethanone
Description
Contextual Significance of Pyridine-Containing Ketone Scaffolds
Pyridine-containing ketone scaffolds are of immense importance in the realm of medicinal chemistry. The pyridine (B92270) ring is a common feature in numerous FDA-approved drugs, valued for its ability to improve the pharmacokinetic properties of a molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. When combined with a ketone functional group, which can also participate in hydrogen bonding and act as a reactive handle for further chemical modifications, the resulting scaffold becomes a powerful tool for drug discovery and development.
Historical Perspective on the Development of Phenylpyridine Chemistry
The synthesis of phenylpyridines has a rich history, with the development of various cross-coupling reactions playing a pivotal role. Early methods often involved harsh reaction conditions and had limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryls, including phenylpyridines.
Key among these are the Suzuki, Negishi, and Stille reactions. The Suzuki coupling , which utilizes a boronic acid and a halide in the presence of a palladium catalyst and a base, has become one of the most widely used methods due to the stability and low toxicity of the boronic acid reagents. The Negishi coupling , employing an organozinc reagent, offers a highly effective method for the formation of carbon-carbon bonds. nih.gov The Stille reaction , which uses organotin reagents, is also a powerful tool, though the toxicity of the tin compounds is a significant drawback. wikipedia.orgharvard.edu These methods have made a wide array of substituted phenylpyridines, including 1-(6-Phenylpyridin-3-yl)ethanone, more accessible to researchers.
Research Imperatives for this compound in Modern Organic Synthesis
The primary research imperative for this compound in modern organic synthesis lies in its utility as a versatile intermediate. The ketone functional group can be readily transformed into a variety of other functionalities, such as alcohols, amines, and alkenes. This allows for the introduction of diverse chemical groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Furthermore, the phenylpyridine core is a key component in various materials, including organic light-emitting diodes (OLEDs) and other functional materials. The specific substitution pattern of this compound can influence the electronic and photophysical properties of these materials. Therefore, this compound serves as a valuable starting material for the synthesis and optimization of new materials with tailored properties. While direct research applications of this compound are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of pharmaceuticals, such as the COX-2 inhibitor Etoricoxib, highlights its potential in medicinal chemistry. wikipedia.orggoogleapis.com
Chemical and Physical Properties
Below is a table summarizing some of the known chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO | spectrabase.comepa.gov |
| Molecular Weight | 197.24 g/mol | spectrabase.com |
| InChI | InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3 | spectrabase.com |
| InChIKey | WVVDXJCNTSQZOO-UHFFFAOYSA-N | spectrabase.com |
| CAS Number | 35022-79-8 | epa.gov |
Synthesis of Phenylpyridines: A Comparative Overview
The following table provides a comparison of the three major cross-coupling reactions used for the synthesis of phenylpyridines.
| Reaction | Organometallic Reagent | Halide/Leaving Group | Catalyst System | Key Advantages | Key Disadvantages |
| Suzuki Coupling | Boronic acid (R-B(OH)₂) or boronic ester | -Br, -I, -OTf | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Stable, low toxicity reagents; wide functional group tolerance | Boronic acids can undergo protodeboronation |
| Negishi Coupling | Organozinc (R-ZnX) | -Cl, -Br, -I | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | High reactivity and functional group tolerance | Air and moisture sensitive reagents |
| Stille Coupling | Organotin (R-SnR'₃) | -Br, -I, -OTf | Pd catalyst (e.g., Pd(PPh₃)₄) | Wide functional group tolerance; neutral reaction conditions | Toxic and difficult to remove tin byproducts |
Structure
3D Structure
Properties
IUPAC Name |
1-(6-phenylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVDXJCNTSQZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486603 | |
| Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35022-79-8 | |
| Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 1 6 Phenylpyridin 3 Yl Ethanone
Functional Group Transformations on the Acetophenone (B1666503) Moiety
The acetophenone portion of the molecule, which consists of the carbonyl group and its alpha-carbon, is a hub of reactivity, susceptible to a variety of nucleophilic additions, condensations, and functionalization reactions at the adjacent methyl group.
Carbonyl Reactivity: Nucleophilic Additions and Condensations
The electrophilic carbon atom of the carbonyl group in 1-(6-phenylpyridin-3-yl)ethanone is a prime target for nucleophiles. These reactions typically involve the addition of a nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol.
Nucleophilic Additions: Grignard reagents and organolithium compounds readily add to the carbonyl group to form tertiary alcohols after an acidic workup. masterorganicchemistry.comyoutube.com Similarly, reduction of the ketone with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, 1-(6-phenylpyridin-3-yl)ethanol.
Condensation Reactions: The carbonyl group can also participate in condensation reactions. For instance, in the presence of a base or acid catalyst, it can react with aldehydes in an aldol-type condensation to form α,β-unsaturated ketones, also known as chalcones. These chalcones are versatile intermediates for the synthesis of various heterocyclic compounds.
Table 1: Examples of Nucleophilic Additions to Ketones
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | |
| Grignard Reaction | R-MgBr (e.g., CH₃MgBr) | Tertiary Alcohol | masterorganicchemistry.comyoutube.com |
| Organolithium Addition | R-Li (e.g., n-BuLi) | Tertiary Alcohol | researchgate.net |
| Wittig Reaction | Ph₃P=CHR | Alkene | N/A |
Alpha-Carbon Functionalization Reactions
The methyl group adjacent to the carbonyl (the α-carbon) possesses acidic protons that can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can undergo various substitution reactions.
Alkylation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the complete formation of the enolate, which can then be alkylated by reacting it with an alkyl halide in an SN2 reaction. youtube.comlibretexts.org This process introduces an alkyl group at the α-position, forming a new carbon-carbon bond.
Halogenation: The α-position can also be halogenated under either acidic or basic conditions. youtube.comlibretexts.orgopenstax.org Acid-catalyzed halogenation typically results in the substitution of a single α-hydrogen, proceeding through an enol intermediate. libretexts.orgopenstax.org In contrast, base-promoted halogenation can lead to multiple halogen substitutions. For methyl ketones, this can proceed to the haloform reaction if excess halogen and base are used. youtube.com
A significant industrial application of α-carbon functionalization is seen in the synthesis of Etoricoxib, a COX-2 inhibitor. A key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is prepared via a palladium-catalyzed α-arylation of 1-(6-methylpyridin-3-yl)ethanone with an aryl halide. google.comnih.gov This demonstrates the utility of targeting the α-carbon to build complex pharmaceutical molecules.
Table 2: Alpha-Carbon Functionalization Reactions
| Reaction Type | Reagents | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Alkylation | 1. LDA, -78 °C; 2. R-X | Enolate | α-Alkyl Ketone | youtube.comlibretexts.org |
| Acid-Catalyzed Halogenation | Br₂, Acetic Acid | Enol | α-Bromo Ketone | libretexts.orgmdpi.com |
| α-Arylation | Ar-Br, Pd Catalyst, Base | Enolate | α-Aryl Ketone | google.com |
Reactions Involving the Phenylpyridine Core
The phenylpyridine scaffold of the molecule offers further opportunities for derivatization through reactions on both the phenyl and pyridine (B92270) rings, as well as at the pyridine nitrogen atom.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group attached at the 6-position of the pyridine ring can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. The pyridine ring itself acts as a deactivating group due to the electron-withdrawing nature of the nitrogen atom, making the attached phenyl ring less reactive than benzene. organicchemistrytutor.comyoutube.com This deactivating effect directs incoming electrophiles primarily to the ortho and para positions of the phenyl ring, relative to the C-N bond connecting it to the pyridine. Steric hindrance from the pyridine ring may favor substitution at the para position.
Regioselective Functionalization of the Pyridine Ring
The pyridine ring in this compound is itself electron-deficient and generally resistant to electrophilic aromatic substitution, which, if forced, occurs preferentially at the C5 position (meta to the nitrogen and the acetyl group). pearson.comquora.comquora.comquimicaorganica.org The presence of the electron-withdrawing acetyl group at the C3 position further deactivates the ring towards electrophiles.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present at the C2 or C4 positions. Functionalization can also be achieved through modern cross-coupling methodologies or by activating the ring via N-oxide formation.
Transformations at the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows for reactions directly at this site.
N-Oxide Formation: The nitrogen atom can be oxidized to form the corresponding pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. acs.orgwikipedia.orggoogle.com The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. For instance, N-oxidation activates the C2 and C4 positions towards nucleophilic attack and can facilitate subsequent functionalization. wikipedia.org It also activates the ring towards electrophilic substitution, directing incoming electrophiles to the C4 position. rsc.org The N-oxide can later be removed by deoxygenation using reagents like PCl₃ or zinc dust. wikipedia.orgorganic-chemistry.org
N-Alkylation (Quaternization): The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form a quaternary pyridinium (B92312) salt. beilstein-journals.org This transformation places a positive charge on the nitrogen atom, significantly increasing the electron-withdrawing nature of the ring and further activating the C2 and C4 positions for nucleophilic attack. This quaternization can also serve as a method to introduce a directing group that can later be removed. researchgate.net
Table 3: Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent | Product | Significance | Reference |
|---|---|---|---|---|
| N-Oxidation | m-CPBA, H₂O₂ | Pyridine N-oxide | Activates ring for substitution | acs.orgwikipedia.org |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Pyridinium Salt | Increases ring electrophilicity | beilstein-journals.org |
Synthesis of Advanced Derivatives and Complex Scaffolds from this compound
The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex heterocyclic systems. The presence of the ketone functional group, as well as the phenyl and pyridine rings, allows for a variety of chemical transformations, leading to the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. This section explores the derivatization of this compound into pyrimidines, triazoles, and other heterocyclic systems like thiazoles and thiophenes.
Pyrimidine (B1678525) Derivatives from this compound Precursors
The synthesis of pyrimidine derivatives from this compound can be efficiently achieved through the intermediacy of chalcones. Chalcones, or α,β-unsaturated ketones, are classic precursors for the construction of pyrimidine rings.
The initial step involves a Claisen-Schmidt condensation of this compound with a variety of substituted aromatic aldehydes. This reaction is typically carried out in the presence of a base, such as aqueous potassium hydroxide (B78521) in ethanol, to yield the corresponding (E)-1-(6-phenylpyridin-3-yl)-3-(aryl)prop-2-en-1-one derivatives (chalcones).
These chalcones can then undergo a cyclocondensation reaction with a suitable nitrogen-containing reagent like urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride to form the pyrimidine ring. researchgate.netsemanticscholar.orgderpharmachemica.cominternationaljournalcorner.comjptcp.com For instance, reaction with urea in the presence of a base leads to the formation of 4,6-disubstituted pyrimidin-2(1H)-ones. Similarly, using thiourea yields the corresponding pyrimidine-2(1H)-thiones, and guanidine provides 2-aminopyrimidines. derpharmachemica.com The reaction is versatile, allowing for the introduction of various substituents on the pyrimidine ring system based on the choice of the initial aldehyde and the cyclizing agent.
Table 1: Synthesis of Pyrimidine Derivatives from this compound-derived Chalcones
| Chalcone Precursor (Ar group) | Cyclizing Agent | Resulting Pyrimidine Derivative |
| Phenyl | Urea | 4-(6-Phenylpyridin-3-yl)-6-phenylpyrimidin-2(1H)-one |
| 4-Chlorophenyl | Thiourea | 6-(4-Chlorophenyl)-4-(6-phenylpyridin-3-yl)pyrimidine-2(1H)-thione |
| 4-Methoxyphenyl | Guanidine | 2-Amino-4-(4-methoxyphenyl)-6-(6-phenylpyridin-3-yl)pyrimidine |
| 2-Nitrophenyl | Urea | 4-(2-Nitrophenyl)-6-(6-phenylpyridin-3-yl)pyrimidin-2(1H)-one |
A variety of substituted pyrimidines can be synthesized using this methodology, with yields often being moderate to good depending on the specific substrates and reaction conditions. mdpi.comresearchgate.net Microwave irradiation has been shown to accelerate these reactions and improve yields in some cases. semanticscholar.orgresearchgate.net
Triazole-Containing Pyridine Derivatives
The this compound framework can be elaborated to incorporate a triazole ring, a common motif in medicinal chemistry. scispace.commdpi.comraco.cat A prominent method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). scispace.comorganic-chemistry.org
To utilize this method, the acetyl group of this compound must first be converted into a terminal alkyne. This can be achieved through a two-step sequence. First, reaction with phosphorus pentachloride (PCl₅) or a similar reagent can convert the ketone into a vinyl chloride. Subsequent elimination of HCl using a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) would yield the desired 1-ethynyl-6-phenyl-3-pyridine.
Once the alkyne derivative is obtained, it can undergo a CuAAC reaction with a suitable organic azide (B81097) (R-N₃) to produce the corresponding 1,4-disubstituted 1,2,3-triazole derivative. A wide variety of organic azides can be employed, allowing for the introduction of diverse functionalities.
Alternatively, more complex fused heterocyclic systems, such as Current time information in Bangalore, IN.thieme-connect.comwikipedia.orgtriazolo[4,3-a]pyrimidines, can be synthesized. nih.gov This typically involves a multi-component reaction. For example, a derivative of this compound, such as a corresponding β-ketoester, could potentially react with a 3-amino-1,2,4-triazole and an aldehyde in a one-pot synthesis to construct the fused triazolopyrimidine scaffold. nih.gov
Table 2: Proposed Synthesis of Triazole Derivatives from this compound
| Intermediate | Reagent | Reaction Type | Product |
| This compound | 1. PCl₅ 2. NaNH₂ | Alkyne Synthesis | 1-Ethynyl-6-phenyl-3-pyridine |
| 1-Ethynyl-6-phenyl-3-pyridine | Benzyl azide, Cu(I) catalyst | CuAAC | 1-Benzyl-4-(6-phenylpyridin-3-yl)-1H-1,2,3-triazole |
| 1-Ethynyl-6-phenyl-3-pyridine | Azidoacetic acid ethyl ester, Cu(I) catalyst | CuAAC | Ethyl 2-(4-(6-phenylpyridin-3-yl)-1H-1,2,3-triazol-1-yl)acetate |
Synthesis of Other Heterocyclic Systems (e.g., Thiazoles, Thiophenes) from Related Precursors
The reactivity of the ketone group in this compound also allows for the synthesis of other important five-membered heterocyclic rings like thiazoles and thiophenes.
Thiazole (B1198619) Derivatives:
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazoles. organic-chemistry.orgmdpi.comnih.gov This reaction involves the condensation of an α-haloketone with a thioamide. To apply this to our starting material, this compound would first need to be α-brominated. This can be achieved using reagents such as bromine in acetic acid or N-bromosuccinimide (NBS). The resulting 2-bromo-1-(6-phenylpyridin-3-yl)ethanone is a key intermediate.
This α-bromoketone can then be reacted with a variety of thioamides. The simplest example is the reaction with thiourea, which yields 2-aminothiazole (B372263) derivatives. organic-chemistry.org Using substituted thioamides allows for the introduction of different groups at the 2-position of the thiazole ring. One-pot, multi-component variations of the Hantzsch synthesis have also been developed, where the α-haloketone, a thioamide, and an aldehyde are reacted together to form highly substituted thiazoles. mdpi.comasianpubs.orgresearchgate.net
Thiophene (B33073) Derivatives:
The Gewald reaction is a powerful one-pot synthesis for the preparation of polysubstituted 2-aminothiophenes. thieme-connect.comwikipedia.orgmdpi.comarkat-usa.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone, an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine (B109124) or triethylamine. thieme-connect.com
This compound, as an aryl ketone, is a suitable substrate for the Gewald reaction. thieme-connect.comarkat-usa.org Reacting it with ethyl cyanoacetate (B8463686) and sulfur would lead to the formation of ethyl 2-amino-4-(6-phenylpyridin-3-yl)-thiophene-3-carboxylate. The amino and ester functionalities on the resulting thiophene ring can be further modified, making these compounds versatile intermediates for the synthesis of more complex molecules, including fused thieno[2,3-d]pyrimidines. arkat-usa.org
Table 3: Synthesis of Thiazole and Thiophene Derivatives
| Target Heterocycle | Key Intermediate | Key Reaction | Reagents | Product Example |
| Thiazole | 2-Bromo-1-(6-phenylpyridin-3-yl)ethanone | Hantzsch Synthesis | Thiourea | 4-(6-Phenylpyridin-3-yl)thiazol-2-amine |
| Thiophene | This compound | Gewald Reaction | Ethyl cyanoacetate, Sulfur, Morpholine | Ethyl 2-amino-4-(6-phenylpyridin-3-yl)thiophene-3-carboxylate |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 6 Phenylpyridin 3 Yl Ethanone and Its Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
In the IR spectrum of 1-(6-phenylpyridin-3-yl)ethanone, the most prominent absorption band is typically the stretching vibration of the carbonyl group (C=O) of the ketone, which appears in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the pyridine (B92270) ring. The spectrum will also show characteristic absorptions for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). The C=C and C=N stretching vibrations of the aromatic and pyridine rings appear in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1680 - 1700 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Pyridine C=N | Stretch | ~1580 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. mdpi.com This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₁₃H₁₁NO), the expected monoisotopic mass is approximately 197.084064 g/mol . epa.gov
In addition to providing the molecular weight, mass spectrometry can also reveal information about the structure of the molecule through analysis of its fragmentation pattern. mdpi.com When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. For this compound, common fragmentation pathways may involve the loss of the methyl group or the entire acetyl group.
Table 4: HRMS Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₃H₁₂NO⁺ | 198.0913 | Value would be determined experimentally |
| [M-CH₃]⁺ | C₁₂H₈NO⁺ | 182.0600 | Value would be determined experimentally |
| [M-COCH₃]⁺ | C₁₁H₈N⁺ | 154.0651 | Value would be determined experimentally |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
For crystalline derivatives of this compound, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice. The crystal structure of a related compound, 3-phenylpyridine, has been reported. rsc.org While not a direct analysis of the title compound, it provides a basis for understanding the solid-state packing of similar phenylpyridine systems.
Application of Hyphenated Techniques in Characterization (e.g., LC-MS, GC-MS)
The structural elucidation of synthetic compounds like this compound and its derivatives heavily relies on the coupling of chromatographic separation techniques with mass spectrometric detection. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the identification and characterization of these molecules. These methods provide critical information on the molecular weight, elemental composition, and fragmentation patterns, which are essential for confirming the structure of newly synthesized compounds and for identifying related impurities or metabolites.
In a typical workflow, the analyte is first separated from a mixture based on its physicochemical properties by either LC or GC. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, enabling detailed structural characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound and its derivatives, which are often polar and non-volatile, making them amenable to LC separation. The use of various ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), allows for the gentle ionization of the analytes, typically yielding a prominent protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, which directly provides the molecular weight of the compound.
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is isolated and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would be expected to occur at the bond between the acetyl group and the pyridine ring, as well as cleavages within the pyridine and phenyl rings. While specific experimental data for this compound is not widely available in the public domain, data for related compounds, such as 1-(6-[3-(trifluoromethyl)phenyl]pyridin-3-yl)ethanone and 1-(6-phenylpyridin-2-yl)ethanone, is referenced in commercial databases, indicating that LC-MS is a standard characterization technique for this class of compounds. bldpharm.combldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for more volatile and thermally stable derivatives. In GC-MS, electron ionization (EI) is commonly used, which imparts higher energy to the analyte molecules, leading to more extensive fragmentation compared to the soft ionization techniques used in LC-MS. This extensive fragmentation provides a detailed structural fingerprint.
For this compound, the molecular ion peak (M⁺) would be expected in the EI-mass spectrum. Key fragmentation pathways would likely involve:
α-cleavage: Loss of the methyl radical (•CH₃) from the acetyl group to form a stable acylium ion.
Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the pyridine ring, resulting in a phenylpyridine cation.
Cleavage of the phenyl-pyridine bond: Leading to fragments corresponding to the phenyl and acetyl-pyridine moieties.
Ring fragmentations: Characteristic losses from the pyridine and phenyl rings.
The mass spectrum of the closely related compound 2-phenylpyridine (B120327) shows a prominent molecular ion peak, which is characteristic of aromatic compounds. nist.gov This suggests that the molecular ion of this compound should also be observable under EI conditions.
The following table outlines the predicted major fragment ions for this compound based on established fragmentation principles for ketones and aromatic nitrogen heterocycles.
| Fragment Ion | Proposed Structure | m/z (calculated) | Fragmentation Pathway |
| [C₁₃H₁₁NO]⁺ | Molecular Ion | 197.08 | Ionization of the parent molecule |
| [C₁₂H₈NO]⁺ | [M-CH₃]⁺ | 182.06 | α-cleavage, loss of a methyl radical |
| [C₁₁H₉N]⁺ | [M-COCH₃]⁺ | 155.07 | Loss of the acetyl group |
| [C₆H₅]⁺ | Phenyl cation | 77.04 | Cleavage of the phenyl-pyridine bond |
| [C₇H₆NO]⁺ | Acetyl-pyridyl cation | 120.04 | Cleavage of the phenyl-pyridine bond |
Detailed research findings from targeted studies on this compound and its derivatives, including precise retention times and relative abundances of fragment ions from both LC-MS/MS and GC-MS analyses, would be invaluable for building a comprehensive analytical profile of these compounds. Such data is crucial for quality control in synthesis, for metabolite identification in biological studies, and for the development of analytical methods for their detection in various matrices.
Computational Chemistry and Theoretical Investigations of 1 6 Phenylpyridin 3 Yl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and equilibrium geometry of molecules. For 1-(6-phenylpyridin-3-yl)ethanone, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to find the minimum energy conformation of the molecule. researchgate.net These calculations provide a detailed picture of the molecule's three-dimensional shape, including bond lengths, bond angles, and dihedral angles.
The electronic structure analysis derived from DFT reveals the distribution of electrons within the molecule. Key outputs include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's chemical reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and optical properties. For analogous compounds like phenylpyrroles, DFT calculations have been used to explore how the torsional angle between the aromatic rings affects the electronic properties. researchgate.netdergipark.org.tr
While specific DFT data for this compound is not widely available in the cited literature, the table below illustrates the typical parameters that would be obtained from such a study.
Table 1: Representative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-C (Pyridine-Phenyl) | Data not available |
| C=O (Acetyl) | Data not available | |
| C-N (Pyridine) | Data not available | |
| **Bond Angles (°) ** | Phenyl-Pyridine-C(acetyl) | Data not available |
| C(pyridine)-C(acetyl)-O | Data not available | |
| Dihedral Angle (°) | Phenyl-Pyridine | Data not available |
Quantum Chemical Descriptors and Molecular Stability Analysis
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are calculated from the results of DFT or other quantum mechanical methods. For this compound, these descriptors would provide a quantitative basis for understanding its behavior in chemical reactions.
Commonly calculated descriptors include:
Ionization Potential (I): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-EHOMO).
Electron Affinity (A): The energy released when an electron is added, approximated by the negative of the LUMO energy (-ELUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as (I - A) / 2. A larger value indicates greater stability.
Global Softness (S): The reciprocal of chemical hardness (1 / η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).
These descriptors are invaluable for comparing the reactivity of a series of related compounds and for quantitative structure-activity relationship (QSAR) studies. researchgate.net For instance, in a series of triazolopyridinone derivatives, DFT-derived reactivity indices have been used to understand their interactions with biological receptors. researchgate.net
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Symbol | Formula | Calculated Value |
| HOMO Energy | EHOMO | - | Data not available |
| LUMO Energy | ELUMO | - | Data not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |
| Ionization Potential | I | -EHOMO | Data not available |
| Electron Affinity | A | -ELUMO | Data not available |
| Electronegativity | χ | (I + A) / 2 | Data not available |
| Chemical Hardness | η | (I - A) / 2 | Data not available |
| Global Softness | S | 1 / η | Data not available |
| Electrophilicity Index | ω | χ² / (2η) | Data not available |
Conformational Analysis and Energy Profiles of this compound and Analogues
The presence of a rotatable single bond between the phenyl and pyridine (B92270) rings in this compound means that the molecule can exist in various conformations. A conformational analysis is a computational study of these different spatial arrangements and their corresponding energies. By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface can be generated.
This analysis identifies the most stable conformer (the global minimum on the potential energy surface) and any other low-energy conformers (local minima). The energy barriers between these conformers (transition states) can also be determined, providing insight into the flexibility of the molecule at different temperatures. For N-aryl phenothiazines, for example, DFT calculations have been used to determine the preference for intra or extra conformations based on the electronic nature of substituents. rsc.org A similar approach for this compound would reveal the preferred orientation of the phenyl ring relative to the pyridine ring.
Table 3: Representative Energy Profile Data for Rotation Around the Phenyl-Pyridine Bond in this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | Data not available |
| 30 | Data not available |
| 60 | Data not available |
| 90 | Data not available |
| 120 | Data not available |
| 150 | Data not available |
| 180 | Data not available |
Prediction of Spectroscopic Properties (NMR, IR) through Computational Models
Computational models are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for predicting NMR chemical shifts (¹H and ¹³C). bohrium.comgithub.io The process involves optimizing the molecule's geometry and then performing the GIAO calculation. The calculated chemical shifts are often scaled or referenced against a standard (like tetramethylsilane) to improve agreement with experimental values. compchemhighlights.org For pyridine derivatives, substituent chemical shifts (SCS) can also be used for estimation. stenutz.eu While detailed computational predictions for this compound are not available in the searched literature, experimental ¹³C NMR data has been reported. spectrabase.com
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, performed on the optimized geometry, produce a theoretical infrared (IR) spectrum. The predicted frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. These theoretical spectra can aid in the assignment of vibrational modes observed in experimental IR spectra.
Table 4: Reported Experimental ¹³C NMR Chemical Shifts for this compound spectrabase.com
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 196.5 |
| C (ipso-phenyl) | 158.4 |
| C (pyridine, adjacent to N) | 150.8 |
| C (pyridine, adjacent to phenyl) | 137.9 |
| C (para-phenyl) | 130.3 |
| C (ortho-phenyl) | 129.2 |
| C (meta-phenyl) | 127.1 |
| C (pyridine, adjacent to acetyl) | 121.2 |
| C (pyridine) | 119.8 |
| CH₃ | 26.6 |
Reaction Pathway Predictions and Transition State Analysis using Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface, chemists can identify the most likely pathway for a chemical transformation. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
For a molecule like this compound, computational methods could be used to study various reactions, such as electrophilic or nucleophilic substitution on the pyridine or phenyl rings, or reactions involving the acetyl group. The united reaction valley approach (URVA) is a sophisticated method for analyzing reaction mechanisms in detail, partitioning the reaction path into distinct phases of chemical change. nih.gov Computational studies on the C3-cyanation of pyridines, for example, have utilized DFT to understand the reaction mechanism and regioselectivity. researchgate.net
To analyze a reaction pathway, the structures of the reactants, products, and the transition state are optimized. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products.
Table 5: Hypothetical Energy Profile for a Reaction Involving this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (TS) | Data not available |
| Intermediate (if any) | Data not available |
| Products | Data not available |
| Activation Energy (Ea) | Data not available |
| Reaction Energy (ΔE) | Data not available |
Mechanistic Investigations of Reactions Involving 1 6 Phenylpyridin 3 Yl Ethanone and Its Precursors
Elucidation of Palladium-Catalyzed Reaction Mechanisms
Palladium-catalyzed reactions are pivotal in the synthesis of 1-(6-phenylpyridin-3-yl)ethanone, primarily through the formation of the biaryl scaffold. Mechanistic studies, often on analogous pyridine-containing systems, have shed light on the intricate steps involved in these transformations.
Insights into C-H Arylation Mechanisms
The direct C-H arylation of a pyridine (B92270) precursor is a highly efficient method for introducing the phenyl group. The mechanism of palladium-catalyzed C-H arylation is generally understood to proceed through a catalytic cycle involving a palladium(II) active species.
A commonly proposed mechanism involves the formation of a palladacycle intermediate. In this pathway, the palladium catalyst, often in the form of Pd(OAc)₂, coordinates to the pyridine nitrogen. This coordination directs the catalyst to a nearby C-H bond, facilitating its activation through a concerted metalation-deprotonation (CMD) step. This results in the formation of a stable five- or six-membered palladacycle. Subsequent oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, yields the arylated pyridine and regenerates the active palladium catalyst.
Recent mechanistic investigations on related systems have also provided evidence for the involvement of bimetallic high oxidation state palladium species as key catalytic intermediates, particularly when diaryliodonium salts are used as the arylating agents. acs.org In such cases, the turnover-limiting step is proposed to be the oxidation of a dimeric palladium(II) species. acs.org
Table 1: Key Intermediates in Proposed Palladium-Catalyzed C-H Arylation Mechanisms
| Intermediate | Description | Role in Catalytic Cycle |
| Palladacycle | A cyclic organopalladium compound formed via C-H activation. | Facilitates the regioselective introduction of the aryl group. |
| Pd(IV) species | A high-valent palladium intermediate. | Formed after oxidative addition of the arylating agent. |
| Bimetallic Pd species | A dimeric palladium complex. | Can be the resting state of the catalyst and undergo oxidation. acs.org |
Detailed Analysis of Cross-Coupling Reaction Pathways
Suzuki-Miyaura cross-coupling is another cornerstone in the synthesis of the 6-phenylpyridin-3-yl moiety. This reaction typically involves the coupling of a halopyridine with an arylboronic acid in the presence of a palladium catalyst and a base.
The catalytic cycle for the Suzuki-Miyaura reaction is well-established and consists of three primary steps:
Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the halopyridine, forming a palladium(II) intermediate.
Transmetalation: The aryl group from the boronic acid (or its boronate derivative formed with the base) is transferred to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
The choice of ligand, base, and solvent can significantly influence the efficiency of each step in the catalytic cycle. For instance, bulky electron-rich phosphine (B1218219) ligands can promote the rates of both oxidative addition and reductive elimination.
Radical Pathway Studies in Functionalization Reactions
While palladium-catalyzed reactions are prevalent, radical-based functionalizations of pyridine precursors offer alternative and complementary synthetic strategies. These reactions often proceed under milder conditions and can provide different regioselectivities compared to traditional methods.
The functionalization of pyridines via radical pathways can be initiated through various methods, including the use of radical initiators or photoredox catalysis. In a typical scenario, a radical is generated and adds to the protonated pyridine ring. The resulting pyridinyl radical cation can then be oxidized to the substituted pyridine.
Mechanistic Insights into Cyclization and Annulation Reactions
The pyridine ring of this compound can be constructed through various cyclization and annulation strategies. Understanding the mechanisms of these reactions is key to controlling the substitution pattern of the final product.
One classic example is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. The mechanism proceeds through a series of steps including a Michael addition, cyclization, and subsequent dehydration and elimination to form the pyridine ring.
More contemporary methods often employ transition metal-catalyzed cascade reactions. For instance, palladium-catalyzed cyclization of 1,6-enynes can lead to the formation of functionalized heterocyclic systems. rsc.org Theoretical studies on such reactions have highlighted the role of intermediates like cyclopalladated complexes and the influence of non-covalent interactions, such as π-π stacking, in determining the regioselectivity of the cyclization process. nih.gov
Role of Reactive Intermediates (e.g., Iminium, Enamine) in Reaction Processes
Reactive intermediates such as iminium and enamine species play a crucial role in many synthetic routes leading to pyridine derivatives.
In the context of palladium-catalyzed reactions, the hydrolysis of imine intermediates can be influenced by the coordination of the palladium catalyst to the pyridine nitrogen. mdpi.com This coordination can increase the polarity of the C=N bond, facilitating nucleophilic attack by water and leading to the cleavage of the imine. mdpi.com
Enamine intermediates are central to organocatalytic reactions, where they are formed from the reaction of a ketone with a secondary amine catalyst. These electron-rich enamines can then participate in a variety of reactions, including Michael additions and aldol reactions, which can be key steps in the construction of precursors to this compound.
Kinetic and Thermodynamic Considerations in Reaction Design and Optimization
The outcome of chemical reactions is governed by both kinetic and thermodynamic factors. In the context of palladium-catalyzed C-H activation, studies have shown that there can be a divergence between the kinetically and thermodynamically favored products. For example, in the formation of palladacycles, a six-membered ring might be formed faster (kinetic product), while a five-membered ring is more stable (thermodynamic product). nih.gov Understanding these preferences is critical for controlling the regioselectivity of C-H functionalization reactions.
Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable tools for elucidating reaction mechanisms and understanding the energetics of different reaction pathways. These studies can provide insights into transition state structures and activation barriers, helping to rationalize experimentally observed selectivities and guide the design of more efficient catalysts and reaction conditions. For instance, DFT calculations have been used to understand the role of directing groups in stabilizing transition states during C-H activation. digitellinc.com
Advanced Applications of 1 6 Phenylpyridin 3 Yl Ethanone in Organic Synthesis and Heterocyclic Chemistry
Building Block in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of both the ketone functional group and the phenylpyridine core makes 1-(6-phenylpyridin-3-yl)ethanone a valuable precursor in the construction of elaborate molecular architectures. ontosight.ai Its structure serves as a scaffold for creating more complex molecules with potential therapeutic applications. ontosight.ai
The acetyl group in this compound provides a reactive handle for various chemical transformations, enabling the synthesis of more highly substituted pyridine (B92270) derivatives. Ketones are well-established precursors for creating polysubstituted pyridines through condensation reactions. For instance, eco-friendly methods have been developed for the synthesis of polysubstituted pyridines via a formal [4+2] cycloaddition of ketones and imines. nih.gov This approach allows for the formation of multiple C-C bonds in a single, efficient step under mild conditions. nih.gov The ketone moiety of this compound can participate in such reactions, leading to the formation of intricate pyridine systems that are of significant interest in medicinal chemistry.
The phenylpyridine skeleton of this compound is an ideal starting point for synthesizing fused polycyclic heteroaromatic systems. Palladium-catalyzed intramolecular C-H arylation reactions are a powerful tool for this purpose. beilstein-journals.org In this type of reaction, a dihalonaphthalene can first undergo a Suzuki-Miyaura cross-coupling with a heteroarylboronic acid. The resulting intermediate then undergoes an intramolecular C-H activation and cyclization to form a fused system, such as an azafluoranthene. beilstein-journals.org By analogy, the phenyl and pyridyl rings within this compound could be functionalized with appropriate groups to facilitate intramolecular cyclizations, leading to novel fused heteroarenes.
A demonstrated synthesis of acenaphthylene-fused heteroarenes highlights this potential. The process involves a palladium-catalyzed cascade of a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation, successfully yielding various heterocyclic fluoranthene (B47539) analogues. beilstein-journals.org
Table 1: Synthesis of Acenaphthylene-Fused Heteroarenes via Pd-Catalyzed Cascade
| Reactants | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 1,8-Diiodonaphthalene, Thiophene-3-ylboronic acid | Pd(OAc)₂, SPhos | Acenaphtho[1,2-b]thiophene | 76% | beilstein-journals.org |
| 1,8-Diiodonaphthalene, (2-Methoxypyridin-3-yl)boronic acid | Pd(OAc)₂, SPhos | Azafluoranthene derivative | 90% | beilstein-journals.org |
| 1,8-Diiodonaphthalene, Pyrimidine-5-ylboronic acid | Pd(OAc)₂, SPhos | Acenaphthylene-fused pyrimidine (B1678525) | 74% | beilstein-journals.org |
This table illustrates the synthesis of fused heteroarenes using a methodology applicable to precursors like this compound.
Compounds with structures similar to this compound are crucial intermediates in the synthesis of pharmaceuticals. ontosight.ai For example, the related compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a key building block for Etoricoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. googleapis.comgoogle.comgoogle.comtrea.comgoogle.com The synthesis of this Etoricoxib intermediate often involves the coupling of a substituted pyridine (like 5-acetyl-2-methylpyridine) with a phenyl derivative. google.comchemicalbook.com This highlights the role of the acetyl-substituted pyridine core as a versatile scaffold in drug development. The phenylpyridine structure itself is a recognized pharmacophore, and its incorporation into more complex molecules through the reactivity of the acetyl group allows for the creation of structurally diverse libraries of compounds for biological screening. ontosight.ai
Reagent in Advanced Cross-Coupling Chemistry and C-H Activation Methodologies
The phenylpyridine moiety is well-suited for participation in modern catalytic reactions, including cross-coupling and C-H activation. nih.gov These methods offer efficient and atom-economical ways to form new carbon-carbon and carbon-heteroatom bonds. Current time information in Bangalore, IN.nih.gov
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.net The synthesis of a compound closely related to our subject, 1-(6-p-tolyl-pyridin-3-yl)-ethanone, was achieved via a Suzuki coupling reaction between 5-acetyl-2-bromopyridine (B147078) and 4-tolylboronic acid. chemicalbook.com This demonstrates that the pyridine ring can be readily functionalized using such methods. Furthermore, the C-H bonds on both the phenyl and pyridine rings of this compound are potential sites for direct functionalization through C-H activation, a rapidly advancing field that avoids the need for pre-functionalized starting materials. nih.govmdpi.comrsc.org This approach allows for the direct arylation of heterocycles, streamlining synthetic pathways to complex molecules. nih.gov
Table 2: Example of Suzuki Coupling for Synthesis of a Phenylpyridine Derivative
| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-acetyl-2-bromopyridine | 4-tolylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Acetonitrile (B52724)/Water | 92% | chemicalbook.com |
This reaction demonstrates a synthetic route analogous to how this compound could be prepared or further functionalized.
Contribution to Green Chemistry Principles in Organic Synthesis
The development of environmentally benign synthetic methods is a major focus of contemporary chemistry. This compound and its related syntheses contribute to this goal, particularly through the use of water as a reaction medium.
Performing organic reactions in water is a key aspect of green chemistry, as it reduces reliance on volatile and often toxic organic solvents. The Suzuki coupling reaction used to synthesize a tolyl-substituted analogue of this compound was successfully performed in a mixture of acetonitrile and water, demonstrating the compatibility of these reactions with aqueous media. chemicalbook.com
Furthermore, transition metal-catalyzed C-H activation reactions can also be conducted in water. For example, the iridium(III)-catalyzed ortho-amidation of aryl ketones has been achieved in water under ambient conditions. rsc.org This type of reaction could be applied to this compound to selectively functionalize the phenyl ring at the position ortho to the pyridine substituent, showcasing a green method for elaborating its structure. rsc.org The ability to perform such advanced transformations in water highlights the potential for developing more sustainable synthetic routes involving this versatile chemical compound.
Utilization in Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. rsc.orgchim.itijpsjournal.com The application of microwave irradiation in the synthesis of nitrogen-containing heterocycles is particularly well-documented. chim.itresearchgate.net
For a ketone-bearing pyridine derivative like this compound, several microwave-assisted reactions could be envisioned for the construction of complex heterocyclic systems. For instance, it could serve as a key building block in multicomponent reactions, a strategy that is highly amenable to microwave heating. mdpi.com One-pot syntheses, such as the Hantzsch pyridine synthesis or its variations, could potentially be adapted to use this compound to create more complex polycyclic pyridine structures.
A hypothetical microwave-assisted reaction could involve the condensation of this compound with an active methylene (B1212753) compound and an ammonium (B1175870) source to construct a substituted bipyridine or a related fused heterocyclic system. The efficiency of such a reaction under microwave conditions would likely be significantly higher than with traditional heating.
Table 1: Hypothetical Microwave-Assisted Reaction Parameters
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Microwave Power (W) | Time (min) | Hypothetical Product |
| This compound | Malononitrile (B47326) | Piperidine/Ethanol | 150 | 5-10 | Substituted aminopyridine |
| This compound | Ethyl acetoacetate, Aldehyde, NH4OAc | None (Solvent-free) | 200 | 10-15 | Poly-substituted pyridine |
This table is illustrative and based on general principles of microwave-assisted synthesis, as specific data for this compound is not available.
Development of Metal-Catalyzed Reactions with Reduced Environmental Impact
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsjournal.com Metal-catalyzed reactions play a crucial role in this endeavor, with a particular emphasis on using earth-abundant metals, developing recyclable catalysts, and employing environmentally benign reaction media like water or bio-based solvents. mdpi.commdpi.com
The acetyl group and the phenylpyridine core of this compound offer multiple sites for metal-catalyzed transformations. For example, the acetyl group can undergo alpha-functionalization reactions catalyzed by various metals. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to further functionalize the phenyl or pyridine rings, although this would typically be done on a halogenated precursor to this compound.
A key area for green metal-catalyzed reactions involving this compound would be in C-H activation. Direct functionalization of the C-H bonds on the pyridine or phenyl ring, catalyzed by metals like palladium, rhodium, or ruthenium, would represent a highly atom-economical approach to generating derivatives. mdpi.com Such reactions could be performed in greener solvents, potentially reducing the environmental footprint of the synthesis.
Table 2: Potential Green Metal-Catalyzed Reactions
| Reaction Type | Catalyst System | Solvent | Green Advantage | Hypothetical Product |
| C-H Arylation | Pd(OAc)2 / Ligand | Water or PEG | Avoidance of toxic organic solvents | Arylated this compound |
| Asymmetric Hydrogenation | Ru- or Rh-complex | Ethanol | High atom economy, chiral product | Chiral alcohol derivative |
| Cyclization | Gold or Iron catalyst | Solvent-free | Use of earth-abundant metal | Fused heterocyclic system |
This table presents potential applications based on established green catalytic methodologies, as specific research on this compound in this context is limited.
Future Research Directions and Emerging Trends for 1 6 Phenylpyridin 3 Yl Ethanone Chemistry
Development of Novel and Highly Efficient Synthetic Routes
While established methods for synthesizing phenylpyridines exist, future research will prioritize the development of more sustainable, efficient, and cost-effective synthetic routes to 1-(6-Phenylpyridin-3-yl)ethanone and its derivatives. A key area of focus will be the replacement of traditional, often stoichiometric, reagents with catalytic systems.
Current research often relies on palladium-catalyzed cross-coupling reactions to form the crucial phenyl-pyridine bond. A significant future direction will involve creating and optimizing coupling reactions that utilize more abundant and less expensive first-row transition metals, such as iron, copper, or nickel, as catalysts. This shift would not only lower the cost of synthesis but also address the environmental concerns associated with precious metal catalysis.
Furthermore, C-H activation strategies are emerging as a powerful tool for forging new bonds. Research into the direct C-H arylation of a pyridine (B92270) precursor with benzene, or the C-H acylation of 6-phenylpyridine, could provide more atom-economical pathways, minimizing the need for pre-functionalized starting materials and reducing waste.
Table 1: Comparison of Synthetic Approaches for Phenylpyridine Scaffolds
| Feature | Traditional Cross-Coupling | Emerging C-H Activation | Future Goal: Sustainable Catalysis |
| Catalyst | Palladium, Platinum | Rhodium, Ruthenium, Palladium | Iron, Copper, Nickel, Cobalt |
| Starting Materials | Halogenated pyridines, boronic acids | Unactivated C-H bonds | Simple, abundant precursors |
| Atom Economy | Moderate (produces salt waste) | High (often water is the only byproduct) | Very High |
| Sustainability | Lower (relies on precious metals) | Moderate to High | High (uses earth-abundant metals) |
| Key Challenge | Catalyst cost and removal | Selectivity and reaction conditions | Catalyst activity and stability |
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The this compound molecule possesses multiple reactive sites: the pyridine ring, the phenyl ring, and the acetyl group. A major frontier in its chemistry is the exploration of selective reactions at each of these positions. Future work will aim to uncover new reactivity patterns and achieve precise control over which site is modified.
For instance, developing methodologies for the selective functionalization of the C4 or C5 positions of the pyridine ring while the C2 and C6 positions are occupied would open up new avenues for creating complex derivatives. This could involve leveraging the directing-group capabilities of the acetyl group or exploring novel organometallic intermediates. Similarly, achieving selective functionalization on the phenyl ring without affecting the pyridine core remains a challenge that, if overcome, would significantly expand the accessible chemical space.
The ketone moiety itself is a gateway to a vast array of chemical transformations. Future research could explore its derivatization into more complex structures such as oximes, hydrazones, or more elaborate heterocyclic systems fused to the pyridine ring. mdpi.com The stereoselective reduction of the ketone to a chiral alcohol would also be a valuable transformation, introducing a stereocenter and enabling the synthesis of enantiomerically pure compounds for biological evaluation.
Advanced Computational Modeling for Property Prediction and Rational Reaction Design
Computational chemistry is set to become an indispensable tool in the study of this compound. Advanced modeling techniques, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. This information is critical for predicting its reactivity, photophysical properties, and potential as a ligand for metal catalysts or biological targets.
Rational reaction design will be heavily influenced by these computational predictions. By simulating reaction pathways and transition states, chemists can screen potential catalysts and reaction conditions in silico, saving significant time and resources in the lab. For example, modeling can help predict the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on the phenylpyridine core, guiding the development of the selective functionalization methods mentioned previously. This predictive power extends to the design of new materials, where properties like charge transport capability or emission spectra can be estimated before synthesis is ever attempted.
Integration with Flow Chemistry and Automated Synthetic Platforms
The integration of synthesis with automated technologies, particularly flow chemistry, represents a paradigm shift for chemical research. syrris.com This approach offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, higher yields, and the ability to perform reactions under conditions inaccessible in a flask (e.g., very high temperatures or pressures). soci.org
For this compound, an automated flow chemistry platform could be used to rapidly generate libraries of derivatives. syrris.comsoci.org By systematically varying building blocks and reaction conditions, researchers can efficiently explore a vast chemical space. syrris.com This is particularly valuable for medicinal chemistry programs, where large numbers of analogs are needed for structure-activity relationship (SAR) studies. These automated systems can couple synthesis directly with in-line analysis and purification, dramatically shortening the cycle time from compound design to testing. nih.govmit.edu
Table 2: Batch vs. Flow Chemistry for Derivative Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
| Scalability | Re-optimization often needed | Direct scalability with no re-optimization |
| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reactor volumes |
| Reproducibility | Can be variable | Highly reproducible |
| Reaction Scope | Limited by flask conditions | Expanded access to photochemistry, electrochemistry |
| Automation | Possible but often complex | Readily integrated with automated pumps and robotics |
| Efficiency | Slower, with multiple manual workup steps | Faster, allows for telescoping of reaction steps |
Design of New Functional Materials and Chemical Probes Incorporating the Phenylpyridine Core
The phenylpyridine scaffold is a privileged structure in materials science, particularly for organic light-emitting diodes (OLEDs) due to its excellent thermal stability and electronic properties. The this compound framework is an ideal starting point for creating new functional materials. The acetyl group provides a convenient synthetic handle for elaboration into polymeric structures or for attachment to other functional moieties. Future research will likely explore the synthesis of novel polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) using this building block, targeting applications in electronics, sensing, and gas storage.
In parallel, the design of chemical probes for biological research is a rapidly growing field. nih.gov A chemical probe is a small molecule used to study the function of proteins and other biomolecules in their native environment. nih.govnih.gov The this compound scaffold can be modified to create potent and selective probes. rsc.org For example, by appending fluorescent dyes, biotin (B1667282) tags, or photoreactive groups to the core structure, researchers can design molecules for use in cellular imaging, target identification, and proteomics. acs.org The development of such tools could help to elucidate complex biological pathways and validate new drug targets.
Q & A
Q. What established synthetic routes are available for 1-(6-Phenylpyridin-3-yl)ethanone, and what reaction conditions optimize yield?
The compound is commonly synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a phenylpyridine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, palladium-catalyzed cross-coupling reactions can introduce the ethanone group, as demonstrated in the synthesis of structurally similar pyridine derivatives. Optimal conditions include anhydrous solvents (e.g., toluene or acetonitrile), temperatures between 80–120°C, and rigorous exclusion of moisture to prevent catalyst deactivation .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H-NMR : Peaks at δ 2.68 (s, 3H, CH₃), 7.49–7.55 (m, aromatic protons), and 7.86 (d, J = 8.4 Hz, pyridyl proton) confirm structural assignments .
- IR Spectroscopy : A strong absorption band near 1677 cm⁻¹ corresponds to the C=O stretch .
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M⁺]) and fragments consistent with the aromatic and acetyl groups.
Advanced Research Questions
Q. How can researchers address low yields in Friedel-Crafts acylation for this compound?
Low yields often arise from competing side reactions (e.g., over-acylation or ring deactivation). Strategies include:
- Catalyst Optimization : Use freshly prepared AlCl₃ or alternative Lewis acids (e.g., FeCl₃) to enhance electrophilicity .
- Solvent Control : Anhydrous toluene or dichloromethane minimizes hydrolysis of the acyl chloride intermediate.
- Stepwise Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product from oligomeric byproducts .
Q. What methodologies resolve contradictions in spectral data for substituted ethanone derivatives?
Discrepancies in NMR/IR data may stem from impurities or tautomerism. Recommended approaches:
Q. How can computational modeling predict reactivity in derivatization reactions of this compound?
Density Functional Theory (DFT) calculations assess:
- Electrophilic Reactivity : Localized electron density on the pyridyl ring guides regioselective functionalization .
- Thermodynamic Stability : Gibbs free energy comparisons between intermediates identify favorable reaction pathways. PubChem-derived parameters (e.g., topological polar surface area, XLogP) inform solvent compatibility .
Q. What experimental design considerations mitigate hazardous byproducts during synthesis?
- Waste Management : Segregate reaction residues (e.g., acyl chlorides, AlCl₃ complexes) and neutralize acidic waste before disposal .
- In Situ Monitoring : Real-time FTIR or GC-MS tracks reaction progress, reducing unreacted toxic precursors .
- Alternative Green Catalysts : Enzymatic or ionic liquid-based systems minimize hazardous reagent use .
Methodological Tables
Table 1: Key Spectral Data for this compound
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| ¹H-NMR (CDCl₃) | δ 2.68 (s, CH₃), 7.49–7.55 (m, Ar-H) | |
| IR (KBr) | 1677 cm⁻¹ (C=O), 1588 cm⁻¹ (C=C) | |
| HRMS | m/z 197.0841 (calc. for C₁₃H₁₁NO) |
Table 2: Optimization of Friedel-Crafts Acylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 equivalents | Maximizes acylation |
| Temperature | 100–110°C | Balances kinetics and side reactions |
| Reaction Time | 6–8 hours | Ensures completion without degradation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
